Yttrium Carbonate Trihydrate

Overview

Description

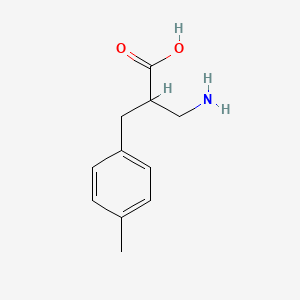

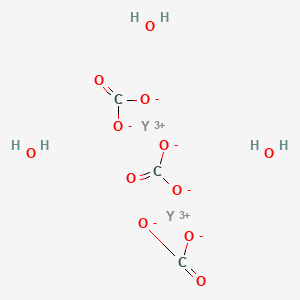

Yttrium Carbonate Trihydrate is a chemical compound with the formula Y₂(CO₃)₃·3H₂O. It is a white, water-insoluble powder that can be converted to other yttrium compounds, such as yttrium oxide, by heating (calcination) . This compound is primarily used as a precursor in the synthesis of various yttrium-based materials.

Mechanism of Action

Target of Action

Yttrium Carbonate Trihydrate, also known as Yttrium(III) carbonate Trihydrate , is a compound that primarily targets yttrium receptors in various biochemical processes.

Mode of Action

It’s known that the compound interacts with its targets throughionic bonding , given the presence of yttrium ions (Y+3) in its structure .

Biochemical Pathways

It’s suggested that yttrium, due to its chemical similarities, acts like a lanthanide in respect to its toxicological behavior

Result of Action

It’s known that yttrium can cause acute hepatic injury and a transient increase of plasma calcium following injection . More research is needed to fully understand the effects of this compound at the molecular and cellular level.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the pH of the environment . Additionally, the presence of other ions or compounds in the environment could potentially interfere with the action of this compound.

Biochemical Analysis

Biochemical Properties

As a heavy metal, yttrium is not entirely free of toxicity .

Cellular Effects

The cellular effects of Yttrium Carbonate Trihydrate are not well-documented. Studies have shown that yttrium can have significant effects on cells. For example, a high dose of yttrium nitrate induced oxidative stress and cellular apoptosis/necrosis rates of the peripheral blood cells .

Temporal Effects in Laboratory Settings

A new hydrous yttrium carbonate mineral, yuchuanite-(Y), has been discovered and characterized in the Yushui Cu deposit in South China .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are not well-documented. Studies have shown that yttrium can have significant effects in animal models. For example, yttrium-90 radioembolization showed promising results in a canine model with presumed spontaneous brain cancers .

Subcellular Localization

The subcellular localization of this compound is not well-documented. Studies have shown that yttrium can have significant effects on subcellular localization. For example, a study showed that yttrium was taken up by phagocytic cells in the liver and spleen .

Preparation Methods

Synthetic Routes and Reaction Conditions

Yttrium Carbonate Trihydrate can be synthesized through several methods:

Carbon Dioxide Carbonization: Yttrium chloride (YCl₃) is precipitated with sodium hydroxide (NaOH) to form yttrium hydroxide (Y(OH)₃).

Hydrothermal Precipitation: A mixed solution of yttrium chloride and urea is treated under hydrothermal conditions in a zirconium-lined autoclave.

Industrial Production Methods

Industrial production of this compound typically involves the reaction of yttrium oxide (Y₂O₃) with carbon dioxide or sodium carbonate solutions. The resulting yttrium carbonate is then filtered and dried .

Chemical Reactions Analysis

Types of Reactions

Yttrium Carbonate Trihydrate undergoes various chemical reactions, including:

Calcination: Heating the compound results in the formation of yttrium oxide (Y₂O₃).

Reaction with Acids: It reacts with dilute mineral acids to form soluble yttrium salts.

Common Reagents and Conditions

Calcination: Requires high temperatures.

Acid Reactions: Typically involve dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

Major Products

Yttrium Oxide (Y₂O₃): Formed through calcination.

Yttrium Salts: Formed through reactions with acids.

Scientific Research Applications

Yttrium Carbonate Trihydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Yttrium Oxide (Y₂O₃): A common product of Yttrium Carbonate Trihydrate calcination, used in ceramics and phosphors.

Yttrium Nitrate (Y(NO₃)₃): Soluble in water, used in various chemical syntheses.

Yttrium Chloride (YCl₃): Used in the preparation of other yttrium compounds.

Uniqueness

This compound is unique due to its role as a precursor in the synthesis of various yttrium-based materials. Its ability to convert to yttrium oxide through calcination makes it valuable in producing high-purity yttrium oxide for advanced applications .

Properties

IUPAC Name |

yttrium(3+);tricarbonate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.3H2O.2Y/c3*2-1(3)4;;;;;/h3*(H2,2,3,4);3*1H2;;/q;;;;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYDFPFCJDQZQF-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.[Y+3].[Y+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O12Y2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648494 | |

| Record name | Yttrium carbonate--water (2/3/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5970-44-5 | |

| Record name | Yttrium carbonate--water (2/3/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1604302.png)

![6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1604303.png)

![4-Methyl-3,4-dihydro-2h-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde](/img/structure/B1604309.png)